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Compound of Interest

Compound Name: 10-Deacetyl-7-xylosyl paclitaxel

Cat. No.: B15608564

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
10-Deacetyl-7-xylosyl paclitaxel, a significant derivative of the widely recognized anti-cancer
agent, paclitaxel. This document compiles data from nuclear magnetic resonance (NMR), mass
spectrometry (MS), and other spectroscopic techniques, offering a centralized resource for
researchers in medicinal chemistry and drug development. The guide also outlines typical
experimental protocols for the analysis of taxoids and visualizes relevant biological pathways
and analytical workflows.

Molecular and Spectroscopic Data

10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxoid found in various Taxus
species. Its structure is characterized by the core paclitaxel skeleton with a xylosyl group at the
C-7 position and the absence of an acetyl group at the C-10 position.

Table 1: General Properties of 10-Deacetyl-7-xylosyl paclitaxel
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Property

Value

Molecular Formula

CsoHs7NO17[1]

Molecular Weight 943.98 g/mol [2]

Exact Mass 943.36264935 Da[1]
Appearance White to Off-white Solid

Melting Point > 228 °C (decomposes)
Solubility Soluble in DMSO and methanol
CAS Number 90332-63-1[3]

High-resolution mass spectrometry is a critical tool for the identification and structural

elucidation of paclitaxel derivatives. Electrospray ionization (ESI) is a commonly employed

technique for these molecules.

Table 2: ESI-MS/MS Data for 10-Deacetyl-7-xylosyl paclitaxel

Parameter

Value

lonization Mode

ESI (Negative)[1]

Precursor m/z

943[1]

Collision Energy

40V[1]

Major Fragment lons (m/z)

988, 942, 284[1]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While a complete published *H NMR dataset was not available in the consulted

literature, the 13C NMR chemical shifts have been reported.

Table 3: 13C NMR Chemical Shift Data for 10-Deacetyl-7-xylosyl paclitaxel
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Atom No. Chemical Shift (6, ppm)
1 79.1
2 75.3
3 47.1
4 81.2
5 84.4
6 35.6
7 76.5
8 58.6
9 203.8
10 75.9
11 133.7
12 142.1
13 72.5
14 35.7
15 43.2
16 26.8
17 21.9
18 14.8
19 10.9
20 76.5
2' 73.2
3 55.1
4-OAc (CHs) 21.1
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4-OAc (C=0) 171.2
2-Bz (C=0) 167.1
3-NBz (C=0) 167.6
Xylosyl Carbons 95.0, 77.5, 74.0, 70.4, 66.2

Note: The specific assignments for the xylosyl carbons were not detailed in the available data
and are grouped. Data is sourced from SpectraBase.

Specific IR and UV-Vis spectra for 10-Deacetyl-7-xylosyl paclitaxel are not readily available
in comprehensive public databases. However, the spectra would be expected to show
characteristic absorptions similar to other taxoids.

o Expected IR Absorptions: Peaks corresponding to O-H (hydroxyl), N-H (amide), C=0 (ester,
amide, ketone), and aromatic C=C bonds.

o Expected UV-Vis Absorption: Absorption maxima (Amax) in the range of 220-280 nm,
attributable to the benzoyl and other chromophoric groups.

Experimental Protocols

The following sections describe generalized but detailed protocols for the spectroscopic
analysis of taxoids, including 10-Deacetyl-7-xylosyl paclitaxel, based on common practices in
natural product chemistry.

Taxoids are typically extracted from plant material (e.g., needles, bark of Taxus species) using
methanol or ethanol. The crude extract is then subjected to liquid-liquid partitioning, for
example, between methanol/water and dichloromethane, to separate compounds based on
polarity. Further purification is achieved through column chromatography on silica gel or
Sephadex LH-20.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.5 mL of a
deuterated solvent, commonly chloroform-d (CDCIs) or methanol-d4 (CDsOD).
Tetramethylsilane (TMS) is often used as an internal standard.
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e 1H NMR Acquisition: Standard proton spectra are acquired to determine chemical shifts,
multiplicities, and coupling constants.

e 13C NMR Acquisition: Proton-decoupled 13C spectra are obtained to identify the chemical
shifts of all carbon atoms.

e 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
employed to establish connectivities between protons and carbons, which is crucial for
complete structural assignment.

 Instrumentation: A high-resolution mass spectrometer, often a quadrupole time-of-flight (Q-
TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

o Chromatography: Reversed-phase chromatography is typically used, with a C18 column and
a gradient elution of water and acetonitrile, often with a small amount of formic acid to aid
ionization.

« lonization: Electrospray ionization (ESI) in positive or negative mode is standard for taxoids.

o MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the
precursor ion of the target molecule and subjecting it to collision-induced dissociation (CID)
to generate characteristic fragment ions, which aids in structural confirmation.

Visualizations: Workflow and Biological Pathway

The following diagram illustrates a typical workflow for the isolation and complete spectroscopic
characterization of a natural product like 10-Deacetyl-7-xylosyl paclitaxel.
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Isolation & Purification

Plant Material (e.g., Taxus sp. needles)

;

Solvent Extraction (Methanol)

;

Liquid-Liquid Partitioning

;

Column Chromatography (Silica Gel)

;

Pure Compound

pectroscopic|Analysis

1D NMR (*H, 3C)

Mass Spectrometry (LC-MS/MS) 2D NMR (COSY, HSQC, HMBC) IR & UV-Vis Spectroscopy

Structure Elucidation
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Caption: Workflow for the isolation and spectroscopic characterization of 10-Deacetyl-7-
xylosyl paclitaxel.

10-Deacetyl-7-xylosyl paclitaxel, similar to its parent compound, is known to induce
apoptosis (programmed cell death) in cancer cells. This process is initiated through the
mitochondrial-dependent (intrinsic) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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